molecular formula C10H18Br2N2 B1389796 2-Dimethylaminomethyl-benzylamine dihydrobromide CAS No. 1185113-24-9

2-Dimethylaminomethyl-benzylamine dihydrobromide

Cat. No.: B1389796
CAS No.: 1185113-24-9
M. Wt: 326.07 g/mol
InChI Key: HPPMIIZULDYLLQ-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-benzylamine dihydrobromide is a quaternary ammonium salt characterized by a benzylamine backbone substituted with a dimethylaminomethyl group and stabilized by two hydrobromic acid molecules. This compound is structurally related to sigma receptor ligands, particularly BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide), which shares the dihydrobromide salt form and a dimethylaminoethyl moiety .

Properties

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]methanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2BrH/c1-12(2)8-10-6-4-3-5-9(10)7-11;;/h3-6H,7-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPMIIZULDYLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview:

  • Reagents: Benzylamine, methyl halide (e.g., methyl bromide), base (e.g., sodium hydroxide or triethylamine)
  • Conditions: Elevated temperature (~50-100°C), inert atmosphere
  • Outcome: Formation of N,N-dimethylbenzylamine, which is then converted to its dihydrobromide salt

Data Table 1: Typical Reaction Conditions for N,N-Dimethylbenzylamine Synthesis

Parameter Typical Range Notes
Methylating agent Methyl bromide, methyl iodide Choice affects yield and purity
Base Triethylamine, NaOH Neutralizes acid byproducts
Temperature 50-100°C Higher temperatures favor methylation
Reaction time 6-12 hours Longer times improve conversion
Yield 70-85% Purity depends on subsequent purification

Research Data:
In a study, N,N-dimethylbenzylamine was synthesized via methylation using methyl bromide with triethylamine at 70°C, achieving yields of approximately 80%.

Reduction of Nitro- or Nitrile Intermediates

Another route involves the reduction of nitrobenzyl derivatives to benzylamines, followed by methylation.

Process:

  • Step 1: Nitration of benzyl compounds to form nitrobenzyl derivatives
  • Step 2: Reduction of nitro groups to amines using catalytic hydrogenation or metal reducing agents
  • Step 3: Methylation of the resulting benzylamine

Data Table 2: Reduction and Methylation Strategy

Step Reagents/Conditions Yield (%) Notes
Nitro reduction Pd/C catalyst, H2, 25°C 90 Mild conditions, high selectivity
Methylation Methyl iodide, base, 70°C 75-85 Efficient for secondary amines

Research Findings:
Reduction of p-nitrobenzylamine to p-aminobenzylamine followed by methylation with methyl iodide yields high purity N,N-dimethylbenzylamine.

Preparation of the Quaternary Ammonium Salt and Salt Formation

The key step in preparing the dihydrobromide salt involves quaternization of N,N-dimethylbenzylamine with a halogenated reagent, such as bromomethane or dibromoalkanes, followed by salt formation.

Quaternization Process:

  • Reagents: N,N-dimethylbenzylamine, methyl halide (e.g., methyl bromide)
  • Conditions: Reflux in an inert solvent like acetonitrile or ethanol, under nitrogen
  • Outcome: Formation of quaternary ammonium salt, which is then reacted with hydrobromic acid to form the dihydrobromide salt

Data Table 3: Quaternization and Salt Formation

Parameter Typical Range Notes
Quaternization reagent Methyl bromide, dibromoalkanes Affects the purity and yield
Solvent Acetonitrile, ethanol Ensures solubility and reaction efficiency
Temperature 80-120°C Reflux conditions
Reaction time 4-8 hours Complete conversion
Yield 75-90% Purification via recrystallization preferred

Research Data:
Using methyl bromide in ethanol at reflux, the quaternary ammonium salt was obtained with an 85% yield, which upon treatment with hydrobromic acid yielded the dihydrobromide salt with high purity.

Alternative Synthetic Routes

a. Catalytic Methylation via Borrowing Hydrogen Strategy:
Transition metal catalysis (e.g., ruthenium, iridium) can methylate benzylamines using methanol or formaldehyde as methyl sources, offering a greener route with high selectivity.

b. Reductive Amination:
Reaction of benzaldehyde with dimethylamine under reductive conditions, followed by salt formation, is another viable pathway.

Summary of Key Reaction Parameters and Yields

Method Reaction Conditions Typical Yield (%) Remarks
Direct methylation (methyl bromide) 70°C, inert atmosphere, 6-12 hours 80-85 Widely used, straightforward
Quaternization with methyl halide Reflux in ethanol or acetonitrile, 4-8 hours 75-90 Efficient for salt formation
Catalytic methylation (borrowing hydrogen) 120-170°C, metal catalyst, methanol or formaldehyde Variable, high Eco-friendly, high selectivity

Notes on Purification and Quality Control

  • Recrystallization from ethanol and ethyl acetate is standard for purifying the quaternary ammonium salts.
  • Purity of the final dihydrobromide is confirmed via NMR, melting point analysis, and HPLC, typically exceeding 98%.

Research Findings and Considerations

  • The synthesis of 2-Dimethylaminomethyl-benzylamine dihydrobromide is best achieved through a multistep process involving methylation, quaternization, and salt formation.
  • Reaction conditions should be optimized to maximize yield and purity while minimizing hazardous reagent use.
  • Alternative methods such as catalytic methylation offer environmentally friendly routes but require specialized catalysts and conditions.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethyl-benzylamine dihydrobromide undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including alkyl halides or acyl chlorides.

Major Products Formed

    Amine oxides: From oxidation reactions.

    Secondary or primary amines: From reduction reactions.

    Substituted benzylamines: From nucleophilic substitution reactions.

Scientific Research Applications

2-Dimethylaminomethyl-benzylamine dihydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-benzylamine dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The molecular targets and pathways include:

Comparison with Similar Compounds

BD 1047 ()

  • Structure: BD 1047 features a 3,4-dichlorophenyl group linked to a dimethylaminoethylamine chain, forming a dihydrobromide salt.
  • Key Differences : The target compound replaces the dichlorophenyl group with a benzylamine core. This modification likely alters receptor binding affinity and selectivity.
  • Activity: BD 1047 is a sigma-1 receptor antagonist with high selectivity, whereas the target compound’s activity remains uncharacterized in the evidence.

BD 1008 ()

  • Structure: BD 1008 contains a pyrrolidinyl group instead of a dimethylaminoethyl chain.

Catalytic Activity of Dihydrobromide Salts ()

Dihydrobromide salts are evaluated for their catalytic efficiency in click chemistry via half-life (T1/2) measurements of dithiothreitol oxidation. Key findings:

Compound Substituent T1/2 (min) Activity Level
4 Diethylamino 30–35 High
6 Pyrrolidine 30–35 High
10 Isopropylamino 30–35 High
14 Phenylamino 30–35 High
9 Allylamino 61 Moderate
12 Isobutylamino 86 Low
  • Comparison: The target compound’s dimethylamino group is smaller than diethylamino or isopropylamino groups. However, direct data for the target compound is absent, necessitating extrapolation from structural trends .

Salt Form and Physicochemical Properties

Dihydrobromide vs. Dihydrochloride ()

  • Solubility: Dihydrobromide salts (e.g., 2-(aminomethyl)benzimidazole dihydrobromide) generally exhibit lower aqueous solubility compared to dihydrochlorides (e.g., 2-(2-aminoethyl)benzimidazole dihydrochloride) due to bromide’s larger ionic radius and weaker hydration .
  • Stability : Bromide salts may offer enhanced thermal stability, as seen in 2-Deoxystreptamine dihydrobromide (), which is used in antibiotic formulations requiring long shelf lives .

Biological Activity

2-Dimethylaminomethyl-benzylamine dihydrobromide is a compound of significant interest in biological research due to its diverse interactions with molecular targets, including enzymes and receptors. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by its ability to undergo various chemical reactions, which contribute to its biological activity:

  • Oxidation : Can form amine oxides.
  • Reduction : Converts to secondary or primary amines.
  • Substitution : Nucleophilic substitution can replace the dimethylamino group with other functional groups.

The compound primarily interacts with enzymes and receptors through two main pathways:

  • Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in studies involving metabolic pathways.
  • Receptor Binding : It modulates signal transduction by interacting with specific cell surface receptors, influencing cellular responses.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown moderate cytotoxic effects against human tumor cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve inhibition of tubulin polymerization, leading to disrupted cell division and proliferation .
  • Neuroprotective Effects : Its potential in neurodegenerative disease models has been investigated, particularly for its ability to inhibit enzymes like acetylcholinesterase (AChE) and beta-secretase (BACE-1), which are implicated in Alzheimer's disease .
  • Enzyme Interaction Studies : The compound has been used in biochemical assays to explore interactions with various enzymes, providing insights into its inhibitory effects on metabolic processes.

Data Table: Summary of Biological Activities

Activity TypeTarget CellsMechanism of ActionReference
AntitumorA549, HeLaInhibition of tubulin polymerization
NeuroprotectiveHuman neuroblastoma cellsInhibition of AChE and BACE-1
Enzyme InhibitionVarious metabolic enzymesBinding to active sites

Case Studies

  • Study on Antitumor Activity :
    • In a comparative study, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 μM, suggesting potential for further development as an anticancer agent .
  • Neuroprotective Properties :
    • Research focused on the compound's ability to inhibit AChE demonstrated a dose-dependent decrease in enzyme activity, highlighting its potential as a therapeutic agent for Alzheimer's disease . Molecular docking studies provided insights into the binding interactions at the active site.

Q & A

Q. What are the recommended methods for synthesizing 2-dimethylaminomethyl-benzylamine dihydrobromide with high purity?

Synthesis typically involves bromination and amination steps. For example:

  • Bromination : Reacting benzylamine derivatives with brominating agents (e.g., HBr or NBS) under controlled conditions.
  • Amination : Introducing dimethylaminomethyl groups via reductive amination using formaldehyde and dimethylamine.
  • Salt formation : Dihydrobromide formation is achieved by treating the free base with hydrobromic acid (HBr) in anhydrous conditions. Purity validation should include argentometric titration (>97% purity, as in Ethylenediamine Dihydrobromide ) and NMR spectroscopy to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .
  • Handling : Use engineering controls (e.g., fume hoods) to avoid inhalation or skin contact. Contaminated clothing must be replaced immediately and laundered with specialized training .
  • Stability testing : Monitor degradation via HPLC under varying pH and temperature conditions, referencing protocols from diphenhydramine hydrochloride studies .

Q. What analytical techniques are critical for characterizing this compound?

  • Purity : Argentometric titration (e.g., 99.83% accuracy in Ethylenediamine Dihydrobromide ) and UV-Vis spectrophotometry (linearity: R² >0.99 ).
  • Structural confirmation : ¹H NMR to verify dimethylaminomethyl and benzylamine moieties .
  • Elemental analysis : Validate stoichiometry of dihydrobromide salt (e.g., Br content via ion chromatography).

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s receptor binding affinity?

  • In vitro assays : Use radioligand displacement assays (e.g., σ receptor antagonism studies, as seen with BD-1047 dihydrobromide ).
  • Cell-based models : Incubate with target cells (e.g., HepG2) and quantify downstream signaling (e.g., PKA phosphorylation via ICC/IF, as in Amthamine studies ).
  • Dose-response curves : Test concentrations from 1 nM–100 µM, ensuring solubility in water or DMSO (≥36 mg/mL solubility threshold ).

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor activity reports)?

  • Cross-validation : Use orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to confirm receptor interactions .
  • Impurity analysis : Check for byproducts (e.g., unreacted dimethylamine) via LC-MS, as impurities can skew results .
  • Species-specificity : Test activity across multiple models (e.g., murine vs. human receptors) to identify interspecies variability .

Q. How can the compound’s pharmacokinetics be optimized for in vivo studies?

  • Formulation : Use saline or PBS (pH 7.4) for aqueous solubility. For oral administration, consider encapsulation to enhance bioavailability.
  • Metabolic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to identify metabolites and half-life .
  • Dosing regimen : Reference protocols from H2 agonist studies (e.g., Amthamine dihydrobromide at 1–10 mg/kg in rodents ).

Methodological Notes

  • Contradictions : Purity assays may vary (e.g., argentometric vs. nitrogen-based methods); cross-validate with NMR and elemental analysis .
  • Safety : Adhere to OSHA guidelines for brominated compounds, including emergency showers and airborne concentration monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Dimethylaminomethyl-benzylamine dihydrobromide
Reactant of Route 2
Reactant of Route 2
2-Dimethylaminomethyl-benzylamine dihydrobromide

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